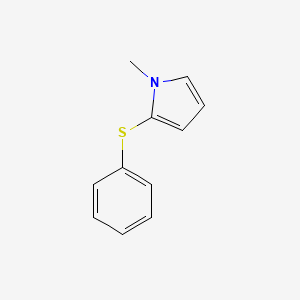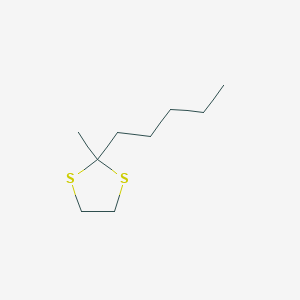
2-Methyl-2-pentyl-1,3-dithiolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-2-pentyl-1,3-dithiolane: is an organic compound belonging to the class of 1,3-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3. The presence of sulfur atoms imparts unique chemical properties to these compounds, making them valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 2-Methyl-2-pentyl-1,3-dithiolane can be synthesized through the reaction of a carbonyl compound with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which then cyclizes to form the 1,3-dithiolane ring.
Industrial Production Methods: Industrial production methods for 1,3-dithiolanes often involve the use of efficient and reusable catalysts such as copper bis(dodecyl sulfate) [Cu(DS)2] or yttrium triflate. These catalysts facilitate the thioacetalization and transthioacetalization of carbonyl compounds in water at room temperature, offering high chemoselectivity and yields .
化学反応の分析
Types of Reactions: 2-Methyl-2-pentyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalysts, or using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/pyridine
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: RLi, RMgX, RCuLi
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction can produce thiols or hydrocarbons .
科学的研究の応用
Chemistry: 2-Methyl-2-pentyl-1,3-dithiolane is used as a protective group for carbonyl compounds in organic synthesis. Its ability to form stable thioacetals makes it valuable in multi-step synthetic processes .
Biology and Medicine: The compound’s unique chemical properties have potential applications in drug design and development. Its sulfur-containing structure may interact with biological targets, offering opportunities for therapeutic interventions.
Industry: In the industrial sector, this compound is used in the production of polymers and materials with dynamic properties. Its ability to undergo reversible polymerization makes it suitable for applications in self-healing materials, adhesives, and recyclable polymers .
作用機序
The mechanism of action of 2-Methyl-2-pentyl-1,3-dithiolane involves its interaction with various molecular targets through its sulfur atoms. The compound can form covalent bonds with nucleophiles, leading to the formation of stable thioacetal or thioether linkages. These interactions can modulate the activity of enzymes or other biological molecules, influencing various biochemical pathways .
類似化合物との比較
1,3-Dithianes: Similar to 1,3-dithiolanes but with an additional carbon atom in the ring.
Oxathiolanes: Contain one oxygen and one sulfur atom in the ring.
Thioacetals: Formed by the reaction of carbonyl compounds with thiols.
Uniqueness: 2-Methyl-2-pentyl-1,3-dithiolane is unique due to its specific substitution pattern and the presence of two sulfur atoms in the ring. This structure imparts distinct chemical reactivity and stability, making it valuable in various applications .
特性
CAS番号 |
81979-61-5 |
|---|---|
分子式 |
C9H18S2 |
分子量 |
190.4 g/mol |
IUPAC名 |
2-methyl-2-pentyl-1,3-dithiolane |
InChI |
InChI=1S/C9H18S2/c1-3-4-5-6-9(2)10-7-8-11-9/h3-8H2,1-2H3 |
InChIキー |
HLRYPNJDWGDQFY-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1(SCCS1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(2-Nitrophenyl)methyl]sulfanyl}-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B14428047.png)
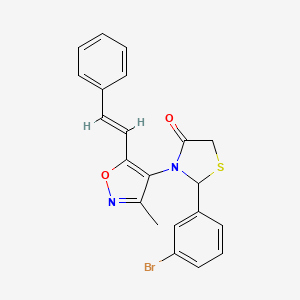

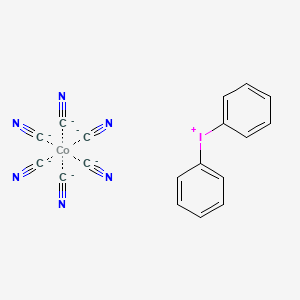
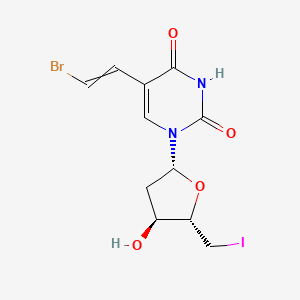
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14428072.png)
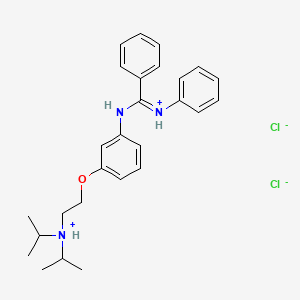
![1-{(E)-[4-(9-Chlorononyl)phenyl]diazenyl}piperidine](/img/structure/B14428083.png)


![4-Acetamido-N-{2-[(4-amino-3-oxobutyl)amino]ethyl}benzamide](/img/structure/B14428100.png)
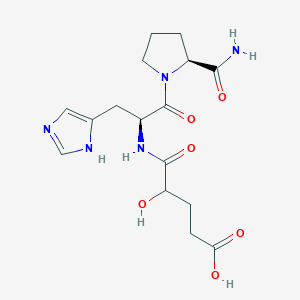
![[(1S,2R)-2-tert-butyl-3-methylidenecyclopropyl]methanol](/img/structure/B14428122.png)
